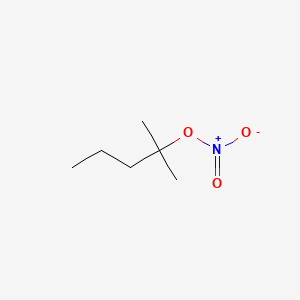
w-Grammotoxin SIA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ω-Grammotoxin SIA: is a protein toxin derived from the venom of the tarantula spider, Grammostola rosea . This compound is known for its ability to inhibit P, Q, and N-type voltage-gated calcium channels in neurons . The molecular formula of ω-Grammotoxin SIA is C₁₇₇H₂₆₈N₅₂O₅₀S₆ . It is a 36 amino acid residue protein that binds to calcium channels with high affinity when they are in a closed state .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ω-Grammotoxin SIA can be purified from the venom of Grammostola rosea using reverse phase high-performance liquid chromatography . The purification process involves isolating the peptide from the venom and then subjecting it to chromatographic techniques to achieve high purity .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for ω-Grammotoxin SIA due to its specific source and complex structure. The primary method of obtaining this compound remains extraction and purification from spider venom .
Analyse Des Réactions Chimiques
Types of Reactions: ω-Grammotoxin SIA primarily interacts with ion channels rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution . Its activity is based on its ability to bind to specific sites on ion channels and modify their function .
Common Reagents and Conditions: The primary reagents involved in the study of ω-Grammotoxin SIA are those used in electrophysiological assays and binding studies. These include calcium ions, potassium ions, and various buffers to maintain physiological conditions .
Major Products Formed: As ω-Grammotoxin SIA is a peptide toxin, it does not form traditional chemical products. Instead, its interaction with ion channels results in the inhibition of calcium ion influx, which can affect various physiological processes .
Applications De Recherche Scientifique
Chemistry: In chemistry, ω-Grammotoxin SIA is used to study the structure and function of ion channels. Its ability to bind specifically to calcium channels makes it a valuable tool for understanding channel gating mechanisms .
Biology: In biological research, ω-Grammotoxin SIA is used to investigate neuronal signaling pathways. By inhibiting calcium channels, it helps researchers understand the role of these channels in neurotransmitter release and synaptic transmission .
Medicine: Its ability to modulate ion channel activity could lead to new therapies for conditions such as epilepsy and chronic pain .
Industry: While industrial applications are limited, ω-Grammotoxin SIA’s role in research can indirectly benefit pharmaceutical and biotechnology industries by contributing to the development of new drugs and therapeutic strategies .
Mécanisme D'action
ω-Grammotoxin SIA exerts its effects by binding to the voltage-sensing domains of P, Q, and N-type calcium channels . This binding occurs with high affinity when the channels are in a closed state, making it more difficult for the channels to open in response to depolarization . As a result, larger depolarizations are required for channel activation, effectively inhibiting calcium ion influx . This mechanism involves interactions with specific amino acid residues in the voltage-sensing domains, which are conserved across different ion channel families .
Comparaison Avec Des Composés Similaires
Hanatoxin: Another spider venom toxin that binds to voltage-gated ion channels with similar mechanisms.
ω-Conotoxin GVIA: A peptide toxin from cone snail venom that inhibits N-type calcium channels.
Agatoxin: A toxin from the venom of the funnel-web spider that targets P-type calcium channels.
Uniqueness: ω-Grammotoxin SIA is unique in its ability to inhibit multiple types of calcium channels (P, Q, and N) with high specificity . This broad-spectrum inhibition distinguishes it from other toxins that typically target a single type of channel . Additionally, its high affinity for closed-state channels and its complex disulfide bridge structure contribute to its unique binding properties and functional effects .
Propriétés
Formule moléculaire |
C177H268N52O50S6 |
|---|---|
Poids moléculaire |
4117 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C177H268N52O50S6/c1-13-88(10)140(171(274)221-126(81-284)166(269)224-138(86(6)7)170(273)212-112(60-93-68-192-101-39-21-18-36-97(93)101)154(257)209-115(65-135(241)242)145(248)195-72-133(238)199-118(73-230)161(264)225-139(87(8)9)175(278)279)226-157(260)114(64-131(183)236)208-147(250)106(44-29-53-189-176(184)185)203-167(270)128-46-31-55-228(128)173(276)117(61-94-69-193-102-40-22-19-37-98(94)102)213-149(252)104(42-24-27-51-179)200-158(261)119(74-231)214-150(253)105(43-25-28-52-180)201-162(265)122(77-280)217-142(245)89(11)197-152(255)109(57-84(2)3)205-155(258)113(62-95-70-188-83-196-95)211-168(271)129-47-32-56-229(129)174(277)127(82-285)222-164(267)124(79-282)220-156(259)116(66-136(243)244)210-160(263)121(76-233)216-172(275)141(90(12)234)227-151(254)108(48-49-130(182)235)202-159(262)120(75-232)215-163(266)123(78-281)219-146(249)103(41-23-26-50-178)198-132(237)71-194-144(247)111(59-92-67-191-100-38-20-17-35-96(92)100)207-153(256)110(58-91-33-15-14-16-34-91)206-148(251)107(45-30-54-190-177(186)187)204-169(272)137(85(4)5)223-165(268)125(80-283)218-143(246)99(181)63-134(239)240/h14-22,33-40,67-70,83-90,99,103-129,137-141,191-193,230-234,280-285H,13,23-32,41-66,71-82,178-181H2,1-12H3,(H2,182,235)(H2,183,236)(H,188,196)(H,194,247)(H,195,248)(H,197,255)(H,198,237)(H,199,238)(H,200,261)(H,201,265)(H,202,262)(H,203,270)(H,204,272)(H,205,258)(H,206,251)(H,207,256)(H,208,250)(H,209,257)(H,210,263)(H,211,271)(H,212,273)(H,213,252)(H,214,253)(H,215,266)(H,216,275)(H,217,245)(H,218,246)(H,219,249)(H,220,259)(H,221,274)(H,222,267)(H,223,268)(H,224,269)(H,225,264)(H,226,260)(H,227,254)(H,239,240)(H,241,242)(H,243,244)(H,278,279)(H4,184,185,189)(H4,186,187,190)/t88-,89-,90+,99-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,137-,138-,139-,140-,141-/m0/s1 |
Clé InChI |
NQRUESPBMWQOBL-ODVPMPOOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CNC=N6)NC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)



![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)



![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)
